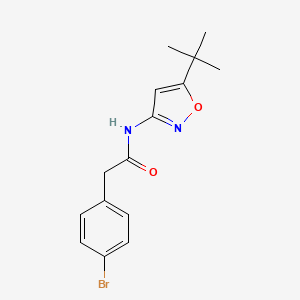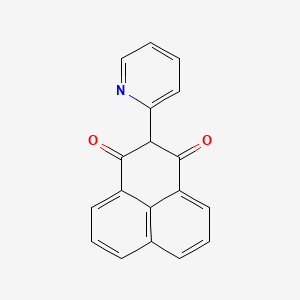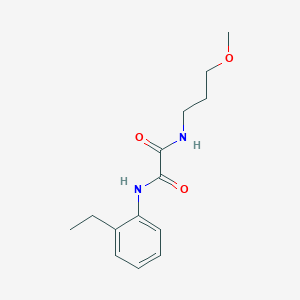
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPA is a small molecule that is commonly used as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery.
作用機序
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of enzymes and proteins, inhibiting their activity. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has also been shown to bind to the amyloid beta peptide, which is implicated in Alzheimer's disease, inhibiting its aggregation and toxicity.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes and proteins, leading to changes in metabolic pathways and cellular signaling. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is also a small molecule, which makes it easy to study using various biochemical and biophysical techniques. However, N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide-based drugs for the treatment of various diseases. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been shown to have potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of interest is the study of N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide's mechanism of action at the molecular level. Understanding how N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide interacts with enzymes and proteins could lead to the development of new drugs and therapies. Finally, the development of new synthetic methods for N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide could lead to improved yields and purity, making it an even more useful tool for scientific research.
合成法
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-nitrophenylacetic acid and 3-methoxypropylamine in the presence of a coupling agent. The reaction yields N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide as a yellow solid with a high purity of around 98%. The synthesis method of N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is relatively easy and cost-effective, making it a popular tool for scientific research.
科学的研究の応用
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is widely used in scientific research as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has been used to identify potential drug targets for cancer, Alzheimer's disease, and other neurodegenerative disorders. N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has also been used to study the binding affinity of various proteins and enzymes, providing insights into their mechanism of action.
特性
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-10-2-9-14-13(16)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,2,9-10H2,1H3,(H,14,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKHYMJSMLMDG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxypropyl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)

![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
